METHYL 3-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
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Overview
Description
METHYL 3-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C26H22N2O4. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reaction: The ethoxy group is introduced to the quinoline ring through a nucleophilic aromatic substitution reaction.
Amide Bond Formation: The quinoline derivative is then reacted with 3-aminobenzoic acid to form an amide bond, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring or the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The quinoline core is known for its biological activity, which can be harnessed in drug discovery.
Medicine
Medicinally, compounds containing the quinoline structure are investigated for their anti-malarial, anti-inflammatory, and anti-cancer properties. METHYL 3-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE may serve as a lead compound in the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials that require stable aromatic compounds with specific electronic properties.
Mechanism of Action
The mechanism of action of METHYL 3-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibit topoisomerases, or modulate the activity of kinases, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its anti-malarial properties.
Chloroquine: A well-known anti-malarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized derivative with different chemical properties.
Uniqueness
METHYL 3-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its specific substitution pattern and the presence of both an ester and an amide functional group. This combination of features allows for a wide range of chemical modifications and applications, distinguishing it from other quinoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
426.5g/mol |
IUPAC Name |
methyl 3-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O4/c1-3-32-20-11-7-8-17(15-20)24-16-22(21-12-4-5-13-23(21)28-24)25(29)27-19-10-6-9-18(14-19)26(30)31-2/h4-16H,3H2,1-2H3,(H,27,29) |
InChI Key |
KEDMXUIFEQLTHU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)C(=O)OC |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)C(=O)OC |
Origin of Product |
United States |
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